

An In-depth Technical Guide on (S)-Amino-cyclopropyl-acetic acid

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Compound of Interest

Compound Name: *Amino-cyclopropyl-acetic acid*

Cat. No.: *B106526*

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For: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Amino-cyclopropyl-acetic acid, more systematically known as (S)-1-aminocyclopropane-1-carboxylic acid, is a non-proteinogenic α -amino acid. Its structure is characterized by a cyclopropane ring fused to the α -carbon, creating a conformationally constrained analog of natural amino acids like glycine and alanine. This structural rigidity is of significant interest in medicinal chemistry and drug development, as its incorporation into peptides can enforce specific secondary structures, such as β -turns, thereby enhancing metabolic stability, receptor affinity, and bioavailability.

This document provides a comprehensive technical overview of (S)-1-aminocyclopropane-1-carboxylic acid, covering its molecular structure, physicochemical properties, spectroscopic signature, a representative synthesis protocol, and its applications in biochemical research.

Note on Nomenclature: While the topic refers to "**(S)-Amino-cyclopropyl-acetic acid**," the common and IUPAC nomenclature for this compound, where the amino and carboxyl groups are attached to the same cyclopropyl carbon, is (S)-1-aminocyclopropane-1-carboxylic acid. This guide will proceed with data pertaining to this specific, widely studied isomer. The achiral version of this molecule is commonly abbreviated as ACC.[1][2]

Molecular Structure and Physicochemical Properties

The defining feature of (S)-1-aminocyclopropane-1-carboxylic acid is the three-membered ring that restricts the phi (ϕ) and psi (ψ) dihedral angles, making it a valuable tool for designing peptidomimetics with predictable conformations.

Chemical Identity

The fundamental identifiers and properties of the achiral form of the molecule are summarized below. The user's request specifies the (S)-enantiomer, which would have a distinct optical rotation, though this specific data is not readily available in the provided search results.

Identifier	Value	Source
IUPAC Name	1-Aminocyclopropane-1-carboxylic acid	[1][2][3]
CAS Number	22059-21-8	[1][4][5][6]
Molecular Formula	C ₄ H ₇ NO ₂	[1][4][5][6]
Molecular Weight	101.10 g/mol	[2][6]
Canonical SMILES	<chem>C1CC1(C(=O)O)N</chem>	[2]
InChI Key	PAJPWUMXBYXFCZ-UHFFFAOYSA-N	[1][2][5]
Synonyms	ACC, ACPC, 1-Amino-1-carboxycyclopropane	[2][4][5][7]

Physicochemical Data

The physical and chemical properties determine the compound's behavior in various experimental and physiological conditions.

Property	Value	Source
Appearance	White to off-white crystalline powder/solid	[4][8]
Melting Point	198-201 °C / 229-231 °C	[1][2][8]
Solubility	Soluble in water	[8][9]
logP	-2.78	[2][8]
pKa	2.73	[2][8]

Spectroscopic Characterization

Spectroscopic data is critical for the structural elucidation and confirmation of (S)-1-aminocyclopropane-1-carboxylic acid.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the cyclopropyl and amine protons.[10]

- Cyclopropyl protons (-CH₂-CH₂-): These typically appear as complex multiplets in the upfield region due to geminal and vicinal coupling.
- Amine protons (-NH₂): The chemical shift of these protons can vary significantly depending on the solvent and concentration.

¹³C NMR: The carbon NMR provides insight into the electronic environment of each carbon atom.[2]

- Quaternary Carbon (C-NH₂/COOH): Expected to be in the range of 30-40 ppm.
- Cyclopropyl Carbons (-CH₂-): Expected to appear upfield, typically around 15-25 ppm.

- Carbonyl Carbon (-COOH): This signal appears significantly downfield, typically in the 165-185 δ range.[\[11\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[\[2\]](#)

Functional Group	Characteristic Absorption (cm^{-1})
O-H Stretch (Carboxylic Acid)	2500-3300 (very broad) [11]
N-H Stretch (Amine)	3200-3500
C=O Stretch (Carboxylic Acid)	1710-1760 [11]
N-H Bend (Amine)	1550-1650

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[\[2\]](#)

- Protonated Molecule $[\text{M}+\text{H}]^+$: In positive ion mode, this ion is selected as the parent ion for fragmentation analysis.[\[12\]](#)[\[13\]](#)
- Key Fragments: Fragmentation of the parent ion can lead to characteristic product ions, such as an immonium ion resulting from the loss of the carboxyl group.[\[12\]](#)[\[13\]](#)

Experimental Protocols

Synthesis of 1-Aminocyclopropane-1-carboxylic acid

Numerous methods exist for the synthesis of aminocyclopropanecarboxylic acids.[\[14\]](#) A general, conceptual pathway involves the alkylation of a glycine equivalent followed by cyclization. A specific process described in patent literature involves using nitroacetate and a 1,2-dihaloethane.[\[15\]](#)

Protocol: Synthesis via Nitroacetate and 1,2-Dihaloethane [Conceptual Outline][\[15\]](#)

- **Alkylated Cyclization:** React a nitroacetate ester with 1,2-dihaloethane in the presence of a weak inorganic base. This step forms the cyclopropane ring with a nitro group and an ester group attached to the C1 position.
- **Nitro Reduction:** The nitro group on the cyclopropane ring is reduced to a primary amine (-NH₂). This is typically achieved using standard reducing agents (e.g., catalytic hydrogenation).
- **Carboxyl Hydrolysis:** The ester group is hydrolyzed to a carboxylic acid (-COOH). This can be accomplished under acidic or basic conditions, followed by neutralization to yield the final zwitterionic amino acid.
- **Purification:** The final product, 1-aminocyclopropane-1-carboxylic acid, is isolated and purified through techniques such as crystallization.[\[15\]](#)

Analytical Protocol: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the detection and quantification of this amino acid in complex matrices like plant tissue.[\[12\]](#)[\[13\]](#)[\[16\]](#)

- **Sample Preparation:** Homogenize biological tissue and perform a solid-phase extraction to purify and concentrate the analyte.
- **Chromatographic Separation:**
 - **Column:** Use a reverse-phase C18 column.[\[17\]](#)
 - **Mobile Phase:** A gradient of acetonitrile and water with an ion-pairing agent like nonafluoropentanoic acid or a mass spectrometry-compatible acid like formic acid.[\[12\]](#)[\[17\]](#)
 - **Flow Rate:** Set to an appropriate rate for the column dimensions (e.g., 0.2-0.4 mL/min).
- **Mass Spectrometry Detection:**
 - **Ionization Mode:** Electrospray Ionization, Positive (ESI+).
 - **Analysis Mode:** Selected Reaction Monitoring (SRM).[\[12\]](#)

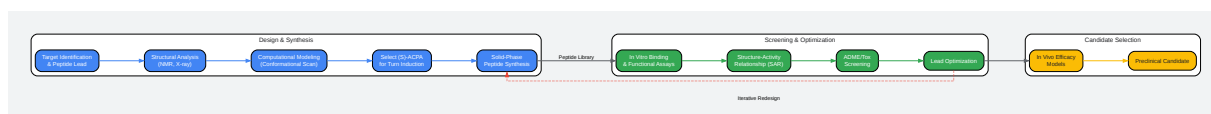
- Parent Ion: Select the protonated molecule $[M+H]^+$.
- Product Ion: Monitor for a characteristic fragment, such as the immonium ion.[\[12\]](#)
- Quantification: Use an isotopically labeled internal standard (e.g., $[^2H_4]ACC$) for accurate quantification via isotope dilution.[\[13\]](#)[\[16\]](#)

Biological Activity and Applications

(S)-1-aminocyclopropane-1-carboxylic acid is a versatile molecule with applications in both plant biology and mammalian neurochemistry.

- Plant Hormone Biosynthesis: In plants, it is the direct precursor to ethylene, a hormone that regulates numerous developmental processes, including fruit ripening, senescence, and stress responses.[\[1\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) The conversion is catalyzed by the enzyme ACC oxidase.[\[1\]](#)[\[20\]](#)[\[21\]](#)
- NMDA Receptor Modulation: In mammals, it acts as a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[9\]](#) This activity makes it a valuable tool for neuroscience research to probe the function of glutamatergic signaling.
- Peptidomimetics and Drug Discovery: Its primary use in drug development is as a constrained amino acid. Its incorporation into peptide backbones restricts conformational freedom, which can lead to increased potency, selectivity, and resistance to enzymatic degradation.

The following diagram illustrates a generalized workflow for utilizing a constrained amino acid like (S)-1-aminocyclopropane-1-carboxylic acid in a peptide-based drug discovery program.



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Caption: Peptide drug discovery workflow using constrained amino acids.

Conclusion

(S)-1-aminocyclopropane-1-carboxylic acid is a molecule of significant scientific interest due to its unique structural constraints and diverse biological roles. From its fundamental function as an ethylene precursor in plants to its application as a modulator of NMDA receptors and a building block in drug design, it offers a wide range of possibilities for researchers. The detailed physicochemical and spectroscopic data, combined with established synthetic and analytical protocols, provide a solid foundation for its continued exploration in both basic and applied research.

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References

- 1. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. 1-Aminocyclopropane-1-carboxylic acid | C₄H₇NO₂ | CID 535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 1-Aminocyclopropane-1-carboxylic Acid [sigmaaldrich.com]
- 7. mpbio.com [mpbio.com]
- 8. echemi.com [echemi.com]
- 9. 1-Aminocyclopropanecarboxylic acid | 22059-21-8 [chemicalbook.com]
- 10. 1-Aminocyclopropanecarboxylic acid(22059-21-8) 1H NMR [m.chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 16. Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1-Aminocyclopropane-1-carboxylic acid | SIELC Technologies [sielc.com]
- 18. Frontiers | Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study [frontiersin.org]
- 19. Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 21. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

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